molecular formula C11H11ClFN3 B1482646 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092101-14-7

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482646
CAS RN: 2092101-14-7
M. Wt: 239.67 g/mol
InChI Key: LSBNPHZGKGSCST-UHFFFAOYSA-N
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Description

Fluorinated pyridines, such as trifluoromethylpyridine (TFMP), are key structural motifs in active agrochemical and pharmaceutical ingredients . They have unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine atom) in the aromatic ring .


Synthesis Analysis

The synthesis of fluorinated pyridines is usually achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of fluorinated pyridines typically includes a pyridine ring with one or more fluorine atoms attached. The presence of fluorine atoms and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Pyridine readily reacts with CsSO4F at room temperature, producing a mixture of products including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .


Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Pyrazole Derivatives : The synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, which includes compounds with similar structural features to 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, has been achieved. These compounds have been synthesized with various substituents, demonstrating the chemical versatility of such compounds (Bonacorso et al., 2015).

  • Crystal Structure Analysis : Studies involving compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, closely related to the chemical structure , have been conducted. These studies include crystal structure analysis, providing insights into the molecular configuration of such compounds (Li-qun Shen et al., 2012).

Chemical Properties and Applications

  • Antioxidant and Antimicrobial Activity : The aforementioned novel pyrazole derivatives have shown significant antioxidant and antimicrobial activities. This suggests potential applications in fields requiring such properties, albeit further investigation is required (Bonacorso et al., 2015).

  • Catalytic Applications in Ethylene Oligomerization : Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, which are structurally related, have been utilized as catalysts in ethylene oligomerization reactions. This indicates a potential application of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine in catalysis or related chemical processes (George S. Nyamato et al., 2014).

Photoinduced Processes and Luminescence Studies

  • Photoinduced Tautomerization : Studies on similar compounds, such as 2-(1H-pyrazol-5-yl)pyridines, have observed photoinduced tautomerization. This highlights the potential of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine in photochemistry and photophysics (Vetokhina et al., 2012).

  • Luminescent Properties in OLEDs : Related compounds with pyrazole and pyridine components have been utilized in the development of OLEDs, suggesting potential application in light-emitting devices (Li-min Huang et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP and its derivatives will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBNPHZGKGSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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